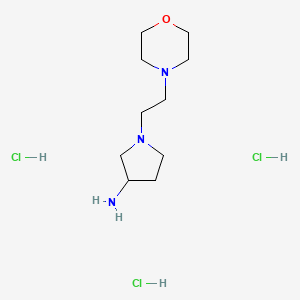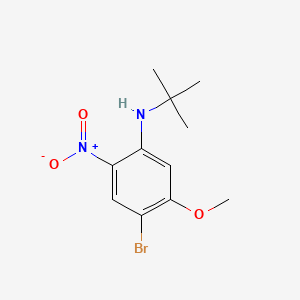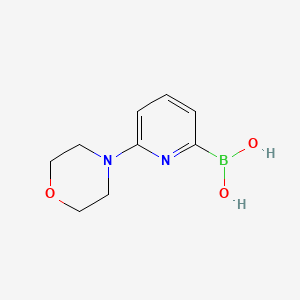
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride, also known as MPT, is a synthetic compound used in the synthesis of various organic compounds. It is a versatile and useful reagent, and has become increasingly important in the fields of chemistry, biology and pharmacology.
科学研究应用
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is used as a reagent for the synthesis of various organic compounds. It is also used in the synthesis of peptides, polymers, and other biopolymers. It is also used in the synthesis of drugs and other pharmaceuticals. Additionally, 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is used as a reagent for the synthesis of nanomaterials, such as carbon nanotubes and graphene.
作用机制
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride acts as an acid-base catalyst in the synthesis of various organic compounds. It is a versatile reagent, and can be used to catalyze a variety of reactions, including nucleophilic substitution, nucleophilic addition, and electrophilic substitution. Additionally, 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride can be used to catalyze the formation of hydrogen bonds between molecules, allowing for the formation of more stable compounds.
Biochemical and Physiological Effects
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can have a variety of physiological effects. Additionally, 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride has been shown to have anticonvulsant and analgesic effects in animal models.
实验室实验的优点和局限性
The use of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride as a reagent has several advantages in laboratory experiments. It is a stable and inexpensive reagent, and can be used in a variety of reactions. Additionally, it is non-toxic and has a low environmental impact. However, there are some limitations to its use. It is not very soluble in water, and it is not very reactive at low temperatures.
未来方向
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride has potential applications in many areas of science. It could be used in the synthesis of new materials, such as nanomaterials and polymers, for use in drug delivery systems. Additionally, it could be used to synthesize new drugs and pharmaceuticals. Additionally, further research could be done to explore the potential of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride as an inhibitor of acetylcholinesterase, which could lead to the development of new drugs for the treatment of neurological disorders. Finally, further research could be done to explore the potential of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride as an anticonvulsant and analgesic.
合成方法
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is synthesized by the condensation of morpholine and ethyl pyrrolidin-3-amine in the presence of a base catalyst. The reaction is typically carried out in aqueous acetonitrile, with potassium carbonate as the base catalyst. The reaction is exothermic, and the resultant 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is purified by recrystallization from aqueous acetonitrile.
属性
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrrolidin-3-amine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.3ClH/c11-10-1-2-13(9-10)4-3-12-5-7-14-8-6-12;;;/h10H,1-9,11H2;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTLSMBJVHOZHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CCN2CCOCC2.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride | |
CAS RN |
1337880-81-5 |
Source


|
| Record name | 1-[2-(morpholin-4-yl)ethyl]pyrrolidin-3-amine trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-3-chloro-5-methylbenzo[e][1,2,4]triazine](/img/structure/B599200.png)

![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B599203.png)



